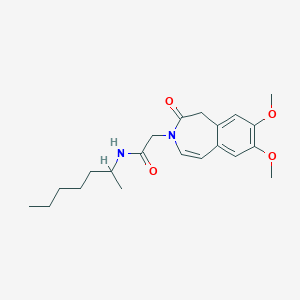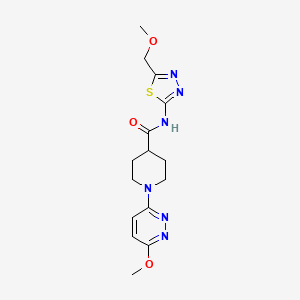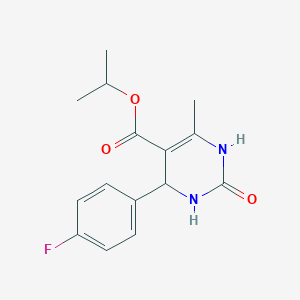![molecular formula C20H22N2O3 B12158980 N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B12158980.png)
N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Compound X” (for our sanity), belongs to the class of indole derivatives. Its chemical structure consists of an indole core with a carboxamide group and substituents at specific positions. The compound’s systematic name reflects its functional groups and connectivity.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to Compound X. One common approach involves Suzuki–Miyaura (SM) cross-coupling, a powerful carbon–carbon bond-forming reaction. In this method:
- An arylboronic acid or boronate ester (the organoboron reagent) reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst.
- The reaction proceeds under mild conditions, allowing for functional group tolerance.
- The resulting product is Compound X.
Industrial Production:: Industrial-scale production typically involves optimizing the SM coupling conditions, ensuring high yields and purity. The choice of boron reagent plays a crucial role in achieving efficient transmetalation .
Analyse Chemischer Reaktionen
Reactions Undergone:: Compound X participates in various chemical reactions, including:
Oxidation: Oxidative processes can modify the phenolic group or the indole ring.
Reduction: Reduction reactions may target the carbonyl group or other functional groups.
Substitution: Substituents can be introduced or replaced.
Other Transformations: Depending on the reaction conditions, additional transformations may occur.
Boron Reagents: Organoboron compounds (e.g., arylboronic acids, boronate esters) are essential for SM coupling.
Palladium Catalysts: These facilitate the cross-coupling process.
Base: A base (e.g., potassium carbonate) assists in deprotonation and transmetalation.
Major Products:: The major product of SM coupling is Compound X itself, formed by linking the aryl group from the boron reagent to the indole moiety.
Wissenschaftliche Forschungsanwendungen
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: Investigations into its interactions with biological targets (e.g., receptors, enzymes).
Industry: It may serve as a precursor for other compounds or materials.
Wirkmechanismus
The exact mechanism remains an active area of research. Compound X likely interacts with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While Compound X is unique, it shares similarities with other indole derivatives, such as Compound Y. These compounds exhibit diverse biological activities and are essential in drug discovery.
Eigenschaften
Molekularformel |
C20H22N2O3 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-25-13-12-22-11-9-16-4-5-17(14-19(16)22)20(24)21-10-8-15-2-6-18(23)7-3-15/h2-7,9,11,14,23H,8,10,12-13H2,1H3,(H,21,24) |
InChI-Schlüssel |
VRSTWYQHYBCHQH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide](/img/structure/B12158899.png)
![5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline](/img/structure/B12158905.png)
![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158908.png)
![N-cyclohexyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12158912.png)
![ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12158916.png)




![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B12158952.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12158960.png)
![5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12158965.png)

![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158973.png)
